![molecular formula C9H6N2O2S2 B2517902 Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate CAS No. 477851-85-7](/img/structure/B2517902.png)

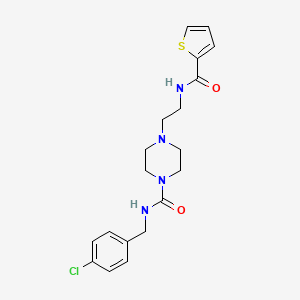

Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

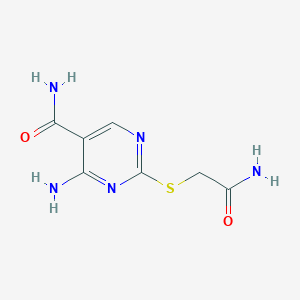

Imidazo[2,1-b]thiazole derivatives are a class of heterocyclic compounds that have shown potential as antimycobacterial agents . They have been synthesized in combination with various other functional groups and evaluated for their in vitro antitubercular activity .

Synthesis Analysis

The synthesis of these compounds often involves the use of 1H NMR, 13C NMR, HPLC, and MS spectral analysis . The specific synthesis process can vary depending on the desired functional groups to be included in the final compound .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of an imidazo[2,1-b]thiazole ring. This ring structure is often combined with other functional groups to create a variety of derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific derivative. Some general properties of imidazo[2,1-b]thiazole derivatives include good oral bioavailability and drug-like behavior .Scientific Research Applications

Anticancer Properties

Methyl thienoimidazo[2,1-b][1,3]thiazole-2-carboxylate derivatives have shown promising anticancer activity. Researchers have designed, synthesized, and tested these compounds against different cancer cell lines. For instance, compound 3j exhibited significant cytotoxicity against breast adenocarcinoma (MCF-7) cells, with an IC50 value of 9.76 µM and a selectivity index (SI) of 14.99. Flow cytometry analysis confirmed apoptosis induction in MCF-7 cells treated with 3j .

Anxiolytic Potential

Benzo[d]imidazo[2,1-b]thiazoles, structurally related to our compound, have been investigated as non-sedative anxiolytics. Their potential lies in modulating anxiety-related pathways without causing sedation .

PET Imaging Probe for Alzheimer’s Disease

Certain benzo[d]imidazo[2,1-b]thiazole derivatives serve as PET imaging probes for β-amyloid plaques in Alzheimer’s patients’ brains. These compounds aid in early diagnosis and monitoring of disease progression .

Kinase Inhibition

Methyl thienoimidazo[2,1-b][1,3]thiazole-2-carboxylate derivatives may act as kinase inhibitors. Investigating their effects on specific kinases could reveal potential therapeutic applications .

Antimicrobial Activity

Benzo[d]imidazo[2,1-b]thiazoles, similar to our compound, exhibit antimicrobial properties. Their activity against various pathogens makes them interesting candidates for drug development .

Anti-Mycobacterial Agents

In silico predictions and synthesis of imidazo[2,1-b]thiazole carboxamide derivatives have highlighted their importance as anti-mycobacterial agents. These compounds could contribute to combating tuberculosis and related infections .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S2/c1-13-8(12)6-4-5-7(15-6)10-9-11(5)2-3-14-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZNRXUWZQRMGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)N=C3N2C=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2517822.png)

![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B2517823.png)

![N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2517824.png)

![9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2517826.png)

![N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517836.png)